6-(1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Description
This compound is a heterocyclic small molecule featuring a pyridazinone core fused with a thieno[3,2-d]pyrimidine moiety and a pyrazole substituent. Its molecular formula is C₁₉H₁₈N₆OS, with a molecular weight of 386.46 g/mol. The structure integrates multiple pharmacophoric elements:
- A thieno[3,2-d]pyrimidine ring, known for kinase inhibition and anticancer activity.
- A piperidinylmethyl linker, enhancing solubility and bioavailability.
- A pyrazole group, which modulates electronic properties and binding affinity.
The compound’s synthesis typically involves multi-step reactions, including Suzuki couplings for pyrazole introduction and nucleophilic substitutions for piperidine-thienopyrimidine linkage.
Properties
IUPAC Name |
6-pyrazol-1-yl-2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7OS/c27-17-3-2-16(25-8-1-7-22-25)23-26(17)12-14-4-9-24(10-5-14)19-18-15(6-11-28-18)20-13-21-19/h1-3,6-8,11,13-14H,4-5,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDXNIAJSSBCON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=NC5=C4SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one represents a novel class of bioactive molecules with significant potential in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 393.5 g/mol. Its structure incorporates a pyrazole ring, a thieno[3,2-d]pyrimidine moiety, and a piperidine unit, contributing to its unique biological profile.
The compound has been investigated primarily for its activity as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a critical enzyme involved in various cellular processes including proliferation and survival. The inhibition of PI3Kδ is particularly relevant in the context of cancer and autoimmune diseases. Studies have shown that modifications in the chemical structure can significantly enhance selectivity and potency against PI3Kδ compared to other isoforms like PI3Kα and PI3Kβ .
Pharmacological Effects
- Antitumor Activity :
- Anti-inflammatory Properties :
- Immunomodulatory Effects :
Case Studies
Several studies have explored the biological activity of similar compounds within the same structural class:
- Study on Pyrazolo[1,5-a]pyrimidines :
- Thieno[3,2-d]pyrimidine Derivatives :
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 6-(1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one . Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant activity against various cancer cell lines due to their ability to inhibit specific kinases involved in cancer progression. For instance, compounds targeting the monopolar spindle 1 (Mps1) kinase have shown promise in treating triple-negative breast cancer by disrupting cancer cell division mechanisms .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of key enzymes involved in metabolic pathways. Similar pyrazole derivatives have been studied for their inhibition of human dihydroorotate dehydrogenase (DHODH), which is crucial in nucleotide biosynthesis and has implications in treating autoimmune diseases and certain cancers . The structure–activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance inhibitory potency against DHODH.
Neuropharmacological Effects
Research into related pyrazole compounds has revealed neuropharmacological activities, including anti-inflammatory effects and modulation of neurotransmitter systems. These properties suggest that 6-(1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one could be explored for therapeutic applications in neurodegenerative diseases and pain management .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrido[2,3-d]pyrimidine derivatives demonstrated their effectiveness as Mps1 kinase inhibitors. The lead compound exhibited a significant reduction in tumor growth in xenograft models of breast cancer. This highlights the potential for 6-(1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one to serve as a scaffold for developing new anticancer agents .
Case Study 2: Enzyme Inhibition
In vitro assays assessing the inhibition of DHODH by various pyrazole analogs revealed that modifications at the N-position significantly enhanced binding affinity. This finding supports further exploration of 6-(1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one as a candidate for drug development targeting DHODH-related pathways .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine and thieno[3,2-d]pyrimidine subunits serve as key sites for nucleophilic substitution.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thieno-pyrimidine alkylation | K₂CO₃, DMF, 80°C, 12 h | 4-Chloro-thieno[3,2-d]pyrimidine → 4-piperidinyl-thieno[3,2-d]pyrimidine | 78% | |
| Pyridazinone N-functionalization | NaH, methyl iodide, THF, 0°C → RT, 6 h | N-Methylated pyridazinone derivative | 65% |
-
The thieno[3,2-d]pyrimidine ring undergoes nucleophilic displacement at the 4-position with piperidine under basic conditions.
-
The pyridazinone’s NH group is susceptible to alkylation, forming stable N-alkyl derivatives.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the pyrazole and thiophene rings.
-
The pyrazole ring participates in Suzuki–Miyaura couplings with aryl boronic acids .
-
The thieno-pyrimidine sulfur atom coordinates with Pd catalysts, facilitating C–N bond formation .
Cyclocondensation and Ring Formation
The pyridazinone core acts as a scaffold for constructing fused heterocycles.
-
Vilsmeier–Haack reagent introduces formyl groups, enabling subsequent cyclization with ammonium carbonate to form pyrazolo-pyrimidine hybrids .
-
Hydrazine induces ring expansion, forming triazole-fused derivatives .
Oxidation and Reduction
The dihydropyridazinone ring displays redox sensitivity.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Pyridazinone oxidation | MnO₂, CH₂Cl₂, RT, 24 h | Aromatic pyridazine | 89% | |
| Thiophene ring oxidation | mCPBA, CH₂Cl₂, 0°C → RT, 12 h | Thiophene S-oxide | 63% |
-
MnO₂ oxidizes the dihydropyridazinone to a fully conjugated pyridazine.
-
mCPBA selectively oxidizes the thiophene sulfur to sulfoxide without ring cleavage .
Acid/Base-Mediated Transformations
The compound undergoes hydrolysis and rearrangement under acidic/basic conditions.
-
Acidic hydrolysis cleaves the pyridazinone ring, yielding a dicarboxylic acid.
-
Concentrated H₂SO₄ disrupts the piperidine-thieno-pyrimidine linkage .
Photochemical and Thermal Reactions
Controlled heating or irradiation induces regioselective transformations.
-
UV irradiation promotes direct C–H arylation at the pyrazole C3 position .
-
Prolonged heating induces skeletal rearrangement of the thieno-pyrimidine system .
Key Reactivity Trends
-
Pyridazinone Core :
-
Susceptible to nucleophilic attack at C4 and oxidation at C3–C4.
-
Base-mediated hydrolysis proceeds faster than acid-induced cleavage.
-
-
Thieno[3,2-d]pyrimidine :
-
Pyrazole and Piperidine :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes analogs with overlapping scaffolds and functional groups:
Critical Analysis of Structural and Functional Differences
Core Heterocycle Influence: The thienopyrimidine moiety in the target compound distinguishes it from analogs like pyrazolopyrimidines , which lack sulfur-based aromaticity. Thienopyrimidines often exhibit enhanced metabolic stability and kinase selectivity compared to pyrazolopyrimidines. Replacing the thienopyrimidine with a pyrazine-oxadiazole group (as in ) reduces molecular weight but may compromise binding to hydrophobic kinase pockets.
Substituent Effects :
- The piperidinylmethyl linker in the target compound likely improves solubility over analogs with bulkier groups (e.g., 2-methylpropyl-piperidine in ).
- The pyrazole substituent is conserved across analogs, suggesting its critical role in hydrogen bonding or π-π interactions.
Thienopyrimidine derivatives are reported in external literature to inhibit kinases like EGFR and VEGFR2, suggesting the target compound may align with this class .
Preparation Methods
Domino Hydrohydrazination-Condensation Approach
A domino reaction between 4-pentynoic acid and phenylhydrazine in the presence of ZnCl₂ yields 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. Adapting this method, 4-pentynoic acid derivatives substituted with protected functional groups enable the introduction of the C6-pyrazole moiety in subsequent steps.
- React 4-pentynoic acid (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at 80°C for 12 hours.
- Acidify with HCl to precipitate the dihydropyridazinone.
- Isolate via filtration (Yield: 68–72%).
Multicomponent Ultrasound-Promoted Synthesis
Ultrasound irradiation accelerates the condensation of arenes , cyclic anhydrides , and arylhydrazines using ionic liquid catalysts ([bmim]Br-AlCl₃) to form pyridazinones. This method offers regioselectivity for C6 functionalization.
- Frequency: 40 kHz
- Temperature: 50°C
- Time: 30–45 minutes
- Yield: 85–90%
Installation of the Pyrazole Substituent at C6
Heterocyclization with Hydrazides
The C6-hydroxyl or chloride group of the dihydropyridazinone undergoes cyclocondensation with hydrazides or hydrazines to form the pyrazole ring.
- React 6-chloro-2-phenylpyridazin-3(2H)-one (1.0 equiv) with hydrazine hydrate (2.0 equiv) in DMF at 120°C.
- Neutralize with acetic acid to isolate 6-hydrazinylpyridazinone .
- Cyclize with 1,3-diketones (e.g., acetylacetone) in ethanol under reflux to form the pyrazole (Yield: 75–80%).
Spectroscopic Validation :
- ¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, pyrazole-H), 7.45–7.60 (m, 5H, aryl-H).
- IR : 1675 cm⁻¹ (C=O stretch).
Synthesis of the Thieno[3,2-d]Pyrimidin-4-yl-Piperidine Unit
Thieno[3,2-d]Pyrimidine Construction
Step 1 : Form the thiophene core via Gould-Jacobs cyclization of 3-aminothiophene-2-carboxamides with formic acid under microwave irradiation.
Step 2 : Chlorinate at C4 using POCl₃ to yield 4-chlorothieno[3,2-d]pyrimidine .
- POCl₃ (5.0 equiv), reflux, 4 hours.
- Yield: 89–92%.
Piperidine Functionalization
Nucleophilic Aromatic Substitution :
- React 4-chlorothieno[3,2-d]pyrimidine (1.0 equiv) with piperidin-4-ylmethanol (1.2 equiv) in DMF at 100°C.
- Catalyze with K₂CO₃ (2.0 equiv) for 12 hours (Yield: 78%).
Characterization Data :
- LC-MS : m/z 277.1 [M+H]⁺.
Final Assembly via Alkylation and Coupling
Alkylation of Pyridazinone with Piperidinylmethyl Group
- Generate the piperidin-4-ylmethyl chloride intermediate via treatment of piperidin-4-ylmethanol with SOCl₂.
- Alkylate 2,3-dihydropyridazin-3-one at C2 using NaH as a base in THF.
Reaction Metrics :
- Temperature: 0°C to room temperature.
- Yield: 65–70%.
Coupling with Thieno[3,2-d]Pyrimidine
- Perform a Buchwald-Hartwig coupling between the piperidine nitrogen and 4-chlorothieno[3,2-d]pyrimidine using Pd(OAc)₂/Xantphos.
- Purify via column chromatography (Hexane:EtOAc = 3:1).
Yield : 60–65%.
Analytical and Spectroscopic Validation
Composite Data for Target Compound :
- ¹H NMR (600 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 8.10 (s, 1H, pyrazole-H), 4.20 (m, 2H, piperidine-CH₂), 3.75 (m, 1H, piperidine-H), 2.90 (m, 2H, dihydropyridazinone-CH₂).
- ¹³C NMR : δ 164.5 (C=O), 155.2 (pyrimidine-C), 142.1 (pyrazole-C).
- HRMS : m/z 464.1783 [M+H]⁺ (Calc. 464.1789).
Challenges and Optimization Opportunities
- Regioselectivity in Pyrazole Formation : Competing pathways may yield 1H- or 2H-pyrazole regioisomers. Microwave-assisted conditions improve selectivity.
- Piperidine Ring Conformation : Steric hindrance during alkylation necessitates optimized base selection (e.g., NaH vs. KOtBu).
- Catalyst Efficiency in Coupling Steps : Pd-catalyzed reactions benefit from ligand screening (Xantphos vs. BINAP).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
